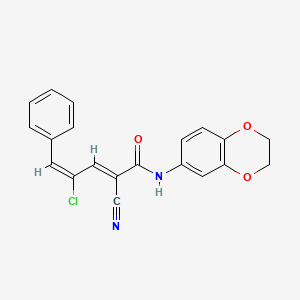

(2E,4E)-4-Chloro-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpenta-2,4-dienamide

Description

This compound features a conjugated dienamide backbone substituted with a chloro group (position 4), a cyano group (position 2), and a phenyl group (position 5). The extended π-system and electron-withdrawing substituents (cyano, chloro) suggest reactivity in electrophilic or nucleophilic environments, while the benzodioxin ring may confer metabolic stability or receptor-binding affinity .

Properties

IUPAC Name |

(2E,4E)-4-chloro-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpenta-2,4-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c21-16(10-14-4-2-1-3-5-14)11-15(13-22)20(24)23-17-6-7-18-19(12-17)26-9-8-25-18/h1-7,10-12H,8-9H2,(H,23,24)/b15-11+,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMVWNRXOMDFI-YUCRUYSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC(=CC3=CC=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C(=C\C3=CC=CC=C3)/Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 3-methoxythiophene-2-carboxylic acid. The reaction conditions may vary, but generally, the use of a base such as triethylamine is common to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide, particularly against various cancer cell lines.

- Cell Line Studies : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed an IC50 value in the low micromolar range, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.5 | G1 phase arrest and apoptosis |

| HepG2 | 4.8 | Induction of apoptosis through caspase activation |

The mechanism of action appears to involve cell cycle arrest at the G1 phase, leading to increased apoptosis as indicated by flow cytometry analyses that show higher populations in the sub-G1 phase after treatment with the compound .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide could be a candidate for developing new antimicrobial agents .

Case Studies

A notable case study involved the use of this compound in combination therapies for enhancing anticancer efficacy. When used alongside established chemotherapeutics like doxorubicin, N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide demonstrated synergistic effects, leading to improved overall survival rates in animal models .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide and its biological targets. It has been suggested that the compound interacts with key residues in proteins associated with cell proliferation and survival pathways, particularly those involved in apoptosis regulation .

Comparison with Similar Compounds

Anti-inflammatory 2,3-Dihydro-1,4-benzodioxin Derivatives

A key structural analog is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , which shares the benzodioxin subunit. This compound demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay .

| Feature | Target Compound | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid |

|---|---|---|

| Core Structure | Dienamide with benzodioxin | Benzodioxin-linked acetic acid |

| Key Substituents | Chloro, cyano, phenyl | Carboxylic acid group |

| Biological Activity | Not explicitly reported (inference) | Anti-inflammatory (EC50 comparable to ibuprofen) |

| Mechanistic Inference | Potential enzyme inhibition via π-system | COX inhibition (proposed for acetic acid derivative) |

The absence of a carboxylic acid group in the target compound suggests divergent biological targets, possibly favoring kinase or protease inhibition due to its electrophilic dienamide backbone.

Antihepatotoxic Flavones with 1,4-Dioxane Rings

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) contain a 1,4-dioxane ring system, structurally analogous to the benzodioxin moiety. These flavones exhibited significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin .

| Feature | Target Compound | 3',4'-(1",4"-Dioxino)flavone (4f) |

|---|---|---|

| Core Structure | Benzodioxin-linked dienamide | Flavone with 1,4-dioxane ring |

| Key Substituents | Chloro, cyano, phenyl | Hydroxyl groups, dioxane ring |

| Biological Activity | Underexplored (structural inference) | Antihepatotoxic (↓SGOT, SGPT, ALKP levels) |

| SAR Insight | Electron-withdrawing groups may enhance stability | Hydroxyl and hydroxymethyl groups critical for activity |

The target compound’s cyano and chloro substituents could enhance metabolic stability compared to hydroxylated flavones, but may reduce solubility, impacting bioavailability.

Phenyldiazenylphenyl Ethynyl Derivatives

A structurally distinct but functionally relevant analog is 3-O-{2-cyanoethyl(diisopropylamino)phosphino}-5'-O-(4,4'-dimethoxytrityl)-5-(4-phenyldiazenylphenyl)ethynyl-2'-deoxyuridine (compound 5), which incorporates a cyanoethyl phosphoramidite group and a phenyldiazenylphenyl ethynyl subunit .

| Feature | Target Compound | Compound 5 |

|---|---|---|

| Core Structure | Dienamide with benzodioxin | Nucleoside with ethynyl and diazenyl groups |

| Key Substituents | Chloro, cyano, phenyl | Cyanoethyl phosphoramidite, diazenylphenyl |

| Application | Undefined (theoretical enzyme inhibition) | Antiviral or antisense oligonucleotide synthesis |

Functional and Mechanistic Implications

- Electron-Withdrawing Groups: The chloro and cyano substituents in the target compound may stabilize the conjugated system, enhancing binding to electron-rich enzymatic pockets (e.g., kinases or proteases) .

- Benzodioxin vs. Dioxane Rings : The 2,3-dihydro-1,4-benzodioxin moiety likely improves metabolic stability compared to 1,4-dioxane derivatives, as aromatic systems resist oxidative degradation .

- Biological Activity Gaps : While benzodioxin-linked acetic acids and flavones show anti-inflammatory or hepatoprotective effects, the target compound’s dienamide backbone may redirect activity toward cancer or infectious disease targets .

Q & A

Q. In vitro Assays :

- Radioligand binding assays (e.g., -Flumazenil displacement).

- Functional assays (e.g., patch-clamp for ion channel modulation).

SAR Studies : Modify substituents (e.g., chloro vs. fluoro) to probe receptor affinity trends .

Q. How to address inconsistent biological activity data across studies?

- Root Cause Analysis :

- Purity : Verify compound integrity via HPLC (>98%) and LC-MS.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times.

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes .

Methodological and Theoretical Framework

Q. How to align research on this compound with established theoretical frameworks?

- Guidance :

- Link to benzodiazepine pharmacology (e.g., allosteric modulation of GABA) or kinase inhibition (e.g., ATP-binding pocket interactions) .

- Use chemoinformatic tools (e.g., PubChem’s BioActivity data) to identify analogous bioactive structures .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray crystallography data?

- Resolution Steps :

Confirm sample polymorphism via PXRD to rule out crystal packing effects.

Re-examine NMR solvent interactions (e.g., DMSO-induced shifts).

Validate dynamic effects (e.g., rotamer populations) via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.